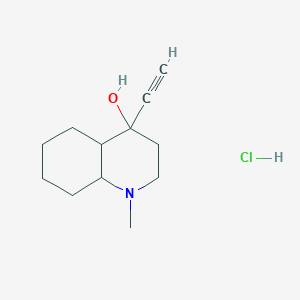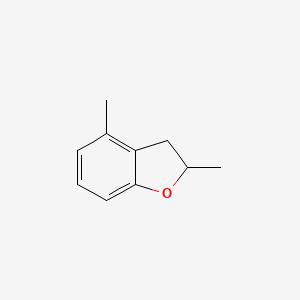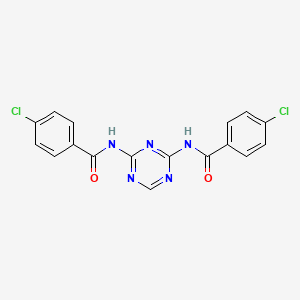![molecular formula C15H11ClN2O B12897811 4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline CAS No. 89752-94-3](/img/structure/B12897811.png)
4-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and an aniline moiety
Preparation Methods
The synthesis of 4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the 4-chlorophenyl and aniline groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-chlorobenzoyl chloride with an appropriate amine can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the aniline group .
Chemical Reactions Analysis
4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be employed to modify the oxazole ring or the substituents.
Scientific Research Applications
4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Properties
CAS No. |
89752-94-3 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C15H11ClN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2 |
InChI Key |
VLQAOLSYORUGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12897728.png)

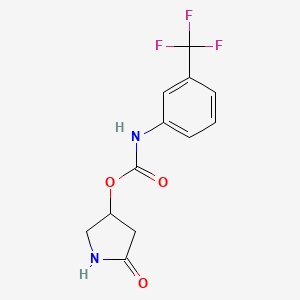
![1,11-Dichloro-5,7-dioxo-12,13-dihydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-6(7H)-carboxamide](/img/structure/B12897750.png)
![{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethanesulfinyl}acetonitrile](/img/structure/B12897764.png)
![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol](/img/structure/B12897772.png)
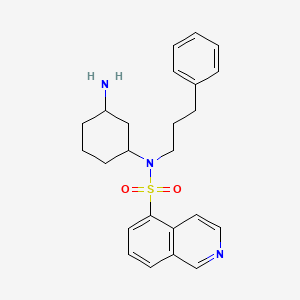
![Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12897780.png)
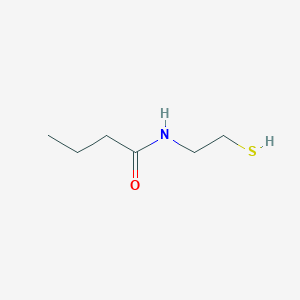
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12897786.png)
